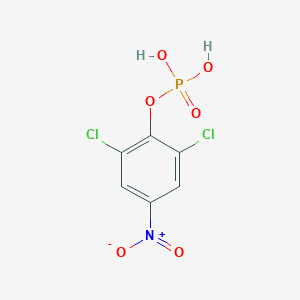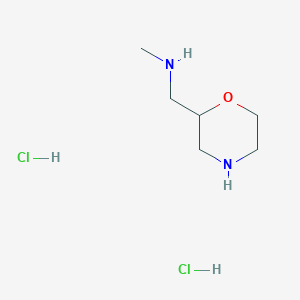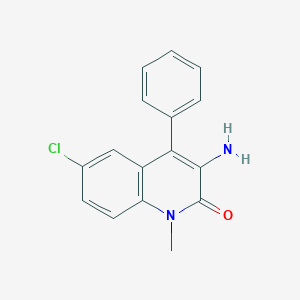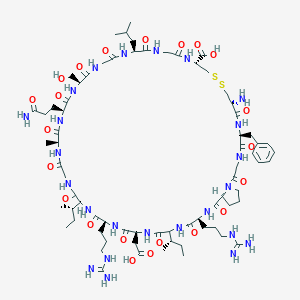
10-Pro-atrial natriuretic factor (7-23)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atrial natriuretic factor (ANF) is a hormone that regulates blood pressure and fluid balance in the body. It is produced and secreted by the heart's atria in response to increased blood volume and pressure. ANF is a peptide hormone that consists of 28 amino acids. The 10-Pro-ANF (7-23) is a synthetic analogue of ANF that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) binds to the natriuretic peptide receptor-A (NPR-A) on the surface of target cells. This binding activates a signaling pathway that leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which mediates the physiological effects of 10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23). The vasodilatory effects of 10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) are mediated by the activation of PKG in smooth muscle cells.
Biochemical and Physiological Effects:
10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) has potent diuretic and natriuretic effects. It increases the excretion of sodium and water by the kidneys, which leads to a decrease in blood volume and pressure. It also has vasodilatory effects, which further decrease blood pressure. These effects make it a promising candidate for the treatment of hypertension and heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) is a stable and synthetic analogue of 10-Pro-atrial natriuretic factor (7-23). This makes it easier to produce and study in the lab compared to the natural hormone. However, its potency and selectivity for NPR-A can make it difficult to study its effects in vivo. Additionally, its short half-life and rapid renal clearance can limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of 10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23). One area of research is the development of more stable and selective analogues of the hormone. Another area is the investigation of its potential therapeutic applications in other cardiovascular diseases, such as pulmonary hypertension and atherosclerosis. Additionally, the use of 10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) in combination with other drugs may enhance its therapeutic potential.
Méthodes De Synthèse
The 10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) is synthesized using solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide chain is then cleaved from the resin and purified by high-performance liquid chromatography (HPLC). The final product is characterized by mass spectrometry and analytical HPLC.
Applications De Recherche Scientifique
10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) has been extensively studied for its potential therapeutic applications. It has been shown to have potent diuretic, natriuretic, and vasodilatory effects. These effects make it a promising candidate for the treatment of hypertension, heart failure, and other cardiovascular diseases.
Propriétés
Numéro CAS |
114284-25-2 |
|---|---|
Nom du produit |
10-Pro-atrial natriuretic factor (7-23) |
Formule moléculaire |
C73H118N24O22S2 |
Poids moléculaire |
1748 g/mol |
Nom IUPAC |
(6S,9R,14R,20S,26S,29S,32S,38S,41S,44S,50S,53S)-9-amino-29-(3-amino-3-oxopropyl)-6-benzyl-38,47-bis[(2S)-butan-2-yl]-41,50-bis(3-carbamimidamidopropyl)-44-(carboxymethyl)-26-(hydroxymethyl)-32-methyl-20-(2-methylpropyl)-2,5,8,16,19,22,25,28,31,34,37,40,43,46,49,52-hexadecaoxo-11,12-dithia-1,4,7,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecazabicyclo[51.3.0]hexapentacontane-14-carboxylic acid |
InChI |
InChI=1S/C73H118N24O22S2/c1-8-37(5)57-69(116)84-29-52(100)86-39(7)59(106)89-44(21-22-51(75)99)64(111)94-48(33-98)63(110)83-30-53(101)87-45(26-36(3)4)61(108)82-31-54(102)88-49(71(118)119)35-121-120-34-41(74)60(107)92-46(27-40-16-11-10-12-17-40)62(109)85-32-55(103)97-25-15-20-50(97)68(115)91-43(19-14-24-81-73(78)79)66(113)96-58(38(6)9-2)70(117)93-47(28-56(104)105)67(114)90-42(65(112)95-57)18-13-23-80-72(76)77/h10-12,16-17,36-39,41-50,57-58,98H,8-9,13-15,18-35,74H2,1-7H3,(H2,75,99)(H,82,108)(H,83,110)(H,84,116)(H,85,109)(H,86,100)(H,87,101)(H,88,102)(H,89,106)(H,90,114)(H,91,115)(H,92,107)(H,93,117)(H,94,111)(H,95,112)(H,96,113)(H,104,105)(H,118,119)(H4,76,77,80)(H4,78,79,81)/t37-,38-,39-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,57-,58?/m0/s1 |
Clé InChI |
YAHXKFVQBCWUAN-SPMZDROESA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC3=CC=CC=C3)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC3=CC=CC=C3)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
SMILES canonique |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC3=CC=CC=C3)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Séquence |
CFGPRIDRIGAQSGLGC |
Synonymes |
10-Pro-atrial natriuretic factor (7-23) ANF (7-23), Pro(10)- atrial natriuretic factor (7-23), Pro(10)- atrial natriuretic factor (7-23), proline(10)- atriopeptin (7-23), Pro(10)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



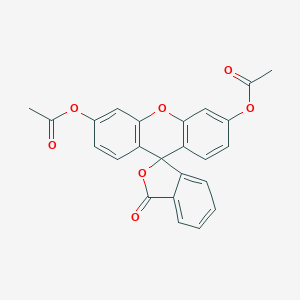
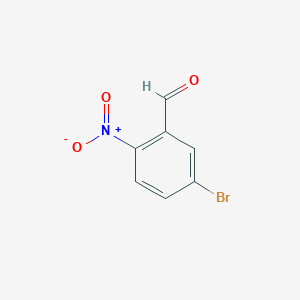
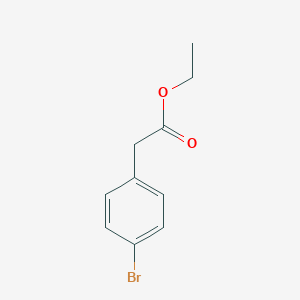
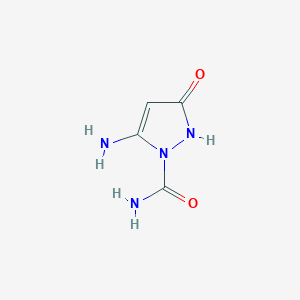
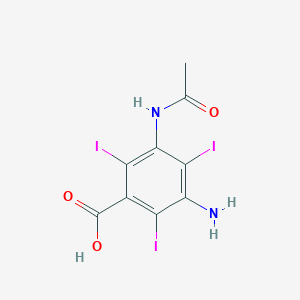
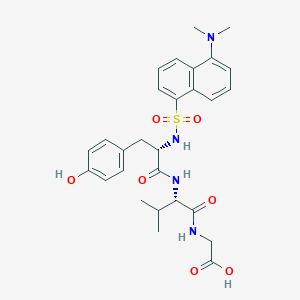
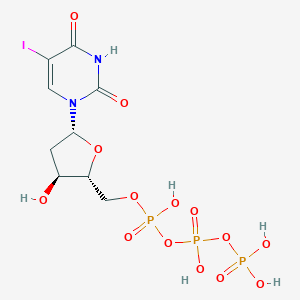
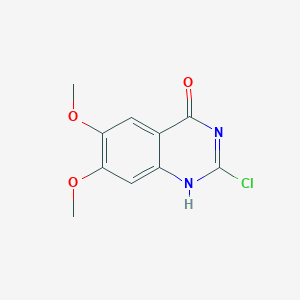
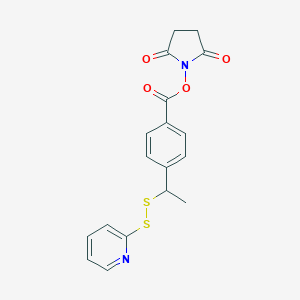
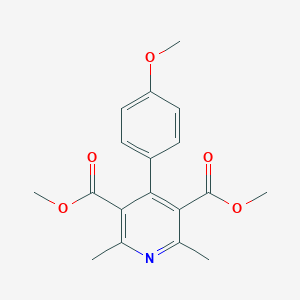
![[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium](/img/structure/B48507.png)
